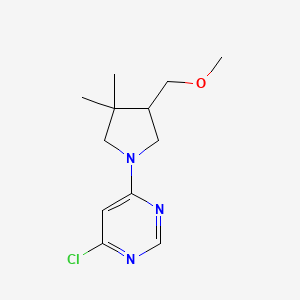

4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-12(2)7-16(5-9(12)6-17-3)11-4-10(13)14-8-15-11/h4,8-9H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSDQFDBSUZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1COC)C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

A well-documented approach involves the reaction of 2-amino-4,6-dichloropyrimidine with nucleophiles such as alkali metal alkoxides or amines to selectively substitute the chlorine at the 6-position.

-

- The reaction is carried out in polar aprotic solvents such as acetone, methyl ethyl ketone, dimethylformamide, or acetonitrile.

- Temperature control is critical, with optimal reaction temperatures between 5 and 60 °C, preferably 15 to 40 °C, to maximize selectivity and yield.

- The molar ratio of 2-amino-4,6-dichloropyrimidine to alkoxide is typically between 1:1 and 1:1.5, with a preferred range of 1:1.05 to 1.10.

-

- Initially, 2-amino-4,6-dichloropyrimidine is dissolved in the solvent.

- The alkali metal alkoxide (e.g., sodium methoxide) or a mixture of alkali metal hydroxide and alcohol (e.g., sodium hydroxide and methanol) is then added gradually.

- After complete addition, the mixture may be heated mildly (25–45 °C) to complete the reaction.

- The solvent is partially distilled off (>30%), and the product is precipitated by adding water.

-

- This method yields 2-amino-4-chloro-6-alkoxypyrimidines with purities exceeding 98% and yields over 95%.

- The process is economically viable and environmentally benign, avoiding troublesome impurities and minimizing purification steps.

Relevance to Target Compound :

- The substitution of the 6-chloro group with a methoxymethyl moiety on a pyrrolidinyl substituent can be approached similarly by using the appropriate nucleophile (4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl) as the nucleophilic amine.

| Parameter | Details |

|---|---|

| Starting material | 2-amino-4,6-dichloropyrimidine |

| Nucleophile | Alkali metal alkoxide or amine derivative |

| Solvent | Acetone (preferred), DMF, acetonitrile |

| Temperature | 5–60 °C (optimal 15–40 °C) |

| Molar ratio (substrate:nucleophile) | 1:1 to 1:1.5 (preferably 1:1.05–1.10) |

| Yield | >95% |

| Purity | >98% |

Synthesis of 4,6-Dichloropyrimidine Intermediates from 4-Chloro-6-methoxypyrimidine

The preparation of 4-chloro-6-substituted pyrimidines often requires the intermediate 4,6-dichloropyrimidine , which can be synthesized from 4-chloro-6-methoxypyrimidine via chlorination.

-

- 4-Chloro-6-methoxypyrimidine is reacted with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide, or N,N-diisopropylethylamine).

- The reaction is conducted at elevated temperatures (80–100 °C) for several hours.

- Excess POCl3 is removed by reduced pressure distillation.

- The reaction mixture is cooled and added dropwise into ice water, followed by organic solvent extraction.

- Crystallization yields high-purity 4,6-dichloropyrimidine.

-

- Yields range from approximately 95.6% to 97.55%.

- Purities achieved are around 99.3% to 99.6%.

| Parameter | Details |

|---|---|

| Starting material | 4-chloro-6-methoxypyrimidine |

| Reagent | Phosphorus oxychloride (POCl3) |

| Catalyst/ additive | Anhydrous organic amine (e.g., DMF) |

| Temperature | 80–100 °C |

| Reaction time | ~7 hours |

| Workup | Reduced pressure distillation, aqueous quench, extraction, crystallization |

| Yield | 95.6–97.55% |

| Purity | 99.3–99.6% |

Amination and Substitution with Pyrrolidinyl Derivatives

The introduction of the 4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl substituent at the 6-position typically involves nucleophilic substitution of the 6-chloro group of the pyrimidine ring with the corresponding pyrrolidine derivative.

-

- The 4-chloro-6-chloropyrimidine intermediate is reacted with the pyrrolidine nucleophile bearing the methoxymethyl group.

- The reaction is performed under controlled temperature to favor substitution at the 6-position.

- Solvents such as polar aprotic solvents (e.g., DMF, NMP) are preferred to enhance nucleophilicity and solubility.

- Bases such as potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate substitution.

-

- Temperature range: 20–80 °C depending on nucleophile reactivity.

- Reaction time: Several hours to overnight.

- Stoichiometry: Slight excess of nucleophile to ensure complete substitution.

-

- The crude product is purified by crystallization or chromatographic methods.

- Final purity typically exceeds 95%.

Note: Specific detailed experimental conditions for this exact substitution on 4-chloro-6-(pyrrolidinyl)pyrimidines are less frequently reported in open literature but follow classical nucleophilic aromatic substitution principles.

Summary Table of Preparation Methods

*Yields and purities for step 3 are estimated based on analogous nucleophilic aromatic substitution reactions due to limited direct data.

Research Findings and Analysis

- The use of polar aprotic solvents such as acetone or DMF is critical for achieving high selectivity and yield in nucleophilic substitution reactions on pyrimidine rings.

- Temperature control is essential; lower temperatures (below 20 °C) favor selectivity, while mild heating post-addition ensures reaction completion.

- The molar ratio of nucleophile to substrate must be optimized to minimize unreacted starting material and side products.

- The chlorination step using POCl3 and organic amines provides a high-yield, high-purity intermediate essential for subsequent substitutions.

- The overall synthetic strategy is designed to be economically viable and environmentally benign, minimizing purification steps and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Substitution Reactions: The methoxymethyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets:

- Protein Kinase Inhibition : The compound has been studied for its ability to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties, making it a candidate for further drug development aimed at treating various cancers .

Biological Studies

Research has focused on the compound's interaction with biological systems:

- Enzyme Interaction : Studies have shown that this pyrimidine derivative can modulate the activity of specific enzymes, which could lead to therapeutic applications in metabolic disorders.

- Receptor Binding Studies : The compound's affinity for certain receptors has been evaluated, suggesting potential roles in neuropharmacology and the treatment of neurological disorders .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. Researchers found that it exhibited anxiolytic properties in animal models, suggesting its potential use in treating anxiety disorders. Behavioral tests indicated significant improvements in anxiety-like behaviors following administration of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The compound is compared below with two classes of pyrimidine derivatives described in the literature: thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines (Table 1).

Key Observations :

In contrast, pyrrolo[2,3-d]pyrimidines often prioritize planar, fused-ring systems for DNA intercalation or kinase binding, whereas the target compound’s non-fused pyrrolidine may allow greater conformational flexibility .

Synthetic Routes: The synthesis of the target compound likely involves N-alkylation of a 4-chloropyrimidine precursor with a pre-functionalized pyrrolidine, mirroring strategies used for pyrrolo[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines require additional steps such as thiophene ring formation and amide coupling, which may reduce overall yield compared to the target compound’s simpler alkylation pathway .

This contrasts with the electron-withdrawing trifluoromethoxy group in thienopyrimidines, which could enhance metabolic stability but reduce solubility . The 3,3-dimethyl substituents on the pyrrolidine ring impose significant steric constraints, possibly limiting off-target interactions compared to less hindered analogs .

Biological Activity

4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety, which are significant for its pharmacological properties.

The molecular formula of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine is with a molecular weight of approximately 255.75 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN₃O |

| Molecular Weight | 255.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing readily available precursors. Common methods include nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles under controlled conditions.

Biological Activity

The biological activity of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine has been explored in various studies, focusing on its interactions with biological targets such as enzymes and receptors.

The compound is believed to modulate biological pathways through its interaction with specific receptors or enzymes. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease processes.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have indicated that compounds similar to 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine exhibit significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research has also suggested neuroprotective effects of related pyrimidine compounds in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating chronic inflammatory diseases.

Comparative Analysis

To better understand the biological activity of 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-Chloro-6-methylpyrimidine | Moderate anticancer activity |

| 4-Chloro-6-(4-methoxyphenethyl)pyrimidine | Stronger anti-inflammatory effects |

| 4-Chloro-6-(2-methylphenyl)pyrimidine | Limited neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine?

- Methodological Answer : Synthesis typically involves coupling a pyrrolidine derivative with a chloropyrimidine precursor. For example, HCl-mediated acidification in aqueous conditions (50°C, 2.3 hours) can yield intermediates with ~52% efficiency . Temperature control (0–50°C) and stoichiometric adjustments (e.g., 1.0 M HCl) are critical to avoid side reactions. Purity can be improved via recrystallization in heated aqueous solutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR/Raman : Identify functional groups (e.g., C-Cl at ~550 cm⁻¹, methoxymethyl C-O stretches at ~1100 cm⁻¹) .

- NMR : Use -NMR to resolve methyl groups (δ 1.2–1.5 ppm) and pyrrolidine protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 296.8) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation in light, humidity, and temperature. For similar pyrimidines, storage at -20°C under inert gas (N₂) minimizes hydrolysis of the methoxymethyl group . Accelerated aging tests (40°C/75% RH for 30 days) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyrrolidine-pyrimidine scaffold?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates charge distribution, revealing nucleophilic sites (e.g., pyrimidine C4) and electrophilic regions (chlorine atom). Solvent effects (PCM model) improve accuracy for reaction pathway simulations .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NOE signals or coupling constants by comparing experimental unit cell parameters with predicted structures .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguish pyrrolidine methyl groups from methoxymethyl protons) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.